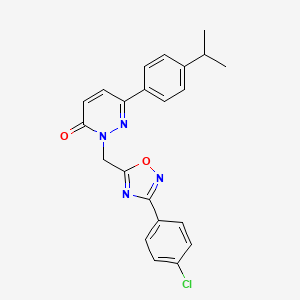

![molecular formula C16H16F3N7O2S B2642989 3-methyl-7-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058457-24-1](/img/structure/B2642989.png)

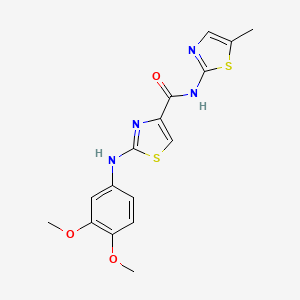

3-methyl-7-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

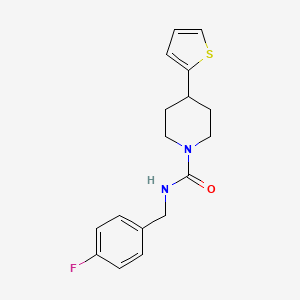

The compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a sulfonyl group, a piperazine ring, and a triazolopyrimidine ring .

Molecular Structure Analysis

The molecule’s structure is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms . The triazolopyrimidine is a fused ring system containing three nitrogen atoms .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its various functional groups. For instance, the trifluoromethyl group is known for its high electronegativity, which could make the compound reactive towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The chemical properties of various derivatives of triazolo[4,5-d]pyrimidine, including those containing an acceptor substituent at position 6, are explored in depth. Derivatives of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-sulfonamides, which possess intriguing biological properties, are synthesized through a multi-step process involving β-ketosulfonamides, β-sulfoalcohols, and β-sulfoketones (Kolosov et al., 2015).

Potential Antihypertensive Agents

- A series of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties were synthesized and evaluated for their antihypertensive activity. Ten compounds showed promising activity, indicating potential therapeutic applications in hypertension management (Bayomi et al., 1999).

Biochemical Impacts and Insecticidal Applications

- The biochemical impacts and potential as insecticidal agents of novel heterocyclic compounds, including triazolo[1,5-a]pyrimidine derivatives, were studied. These substances showed potent toxic effects against the cotton leafworm, indicating their utility in agricultural applications (Soliman et al., 2020).

Imaging Cerebral Adenosine A2A Receptors

- The synthesis of a tracer, Preladenant, was carried out for mapping cerebral adenosine A2A receptors using PET imaging. This compound, derived from triazolo[1,5-c]pyrimidine, demonstrates its utility in neurological research and diagnostics (Zhou et al., 2014).

Role in Parkinson's Disease Models

- Derivatives of triazolo[1,5-a][1,3,5]triazine, a core structure related to triazolo[1,5-d]pyrimidine, were shown to be potent adenosine A2a receptor antagonists. Selected analogs from this series demonstrated oral activity in a mouse catalepsy model of Parkinson's disease, suggesting their potential therapeutic application (Vu et al., 2004).

Antimicrobial Activity

- Novel derivatives of pyrimidine, incorporating the 1,2,4-triazolo[1,5-a]pyrimidine ring, were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative microbial strains. This indicates the potential of these compounds in the development of new antimicrobial agents (Lahmidi et al., 2019).

Serotonin 5-HT6 Receptor Antagonists

- A study synthesized and evaluated 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as potential serotonin 5-HT6 receptor antagonists. These compounds showed significant affinity and selectivity, indicating their potential in treating disorders related to serotonin regulation (Ivachtchenko et al., 2010).

Antiproliferative Activity Against Cancer Cell Lines

- The synthesis and evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives revealed significant antiproliferative activity against various human cancer cell lines. This highlights the potential of these derivatives in cancer research and therapy (Mallesha et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-7-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N7O2S/c1-24-14-13(22-23-24)15(21-10-20-14)25-6-8-26(9-7-25)29(27,28)12-5-3-2-4-11(12)16(17,18)19/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIQAJCGSNYVFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

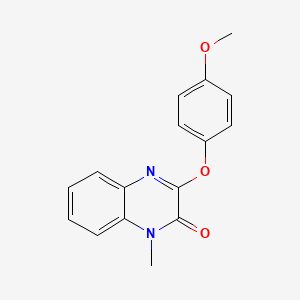

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2642908.png)

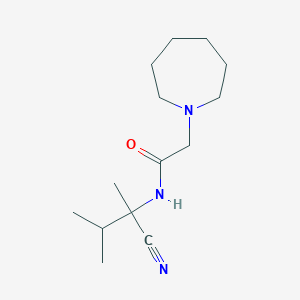

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2642910.png)

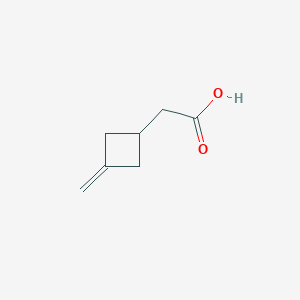

![4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2642912.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2642913.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid](/img/structure/B2642929.png)